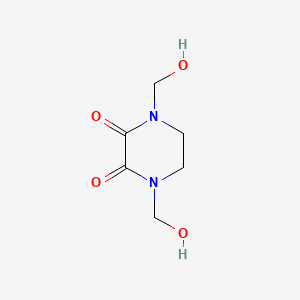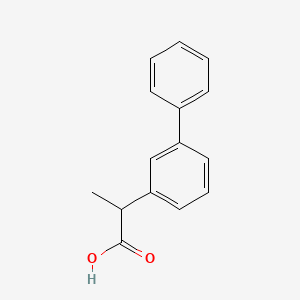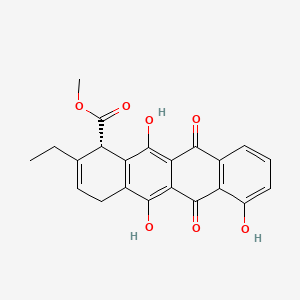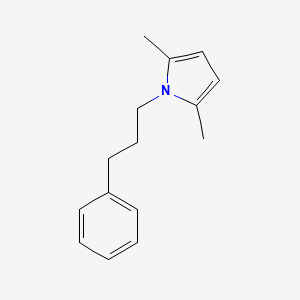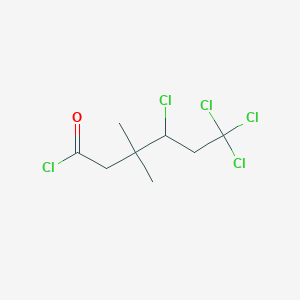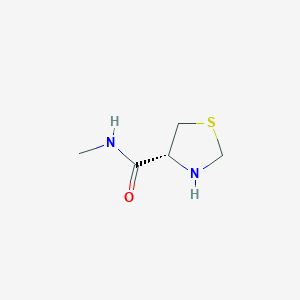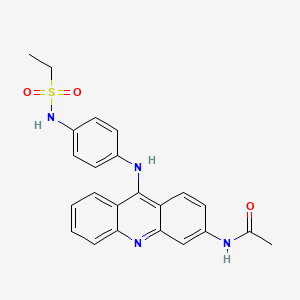
Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethanesulfonanilide group linked to a 9-(3-acetamidoacridinyl)amino moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the acetamido group. The final step involves the coupling of the acridine derivative with ethanesulfonanilide under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonanilide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known for their DNA intercalating abilities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound targets specific DNA sequences and interacts with various molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-: Similar structure with a methoxy group, which may alter its chemical and biological properties.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]ethanesulfonamide: Another derivative with a methoxy group, used in similar applications.
Uniqueness
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
53221-97-9 |
|---|---|
Molecular Formula |
C23H22N4O3S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
SWPICRJGDWAOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


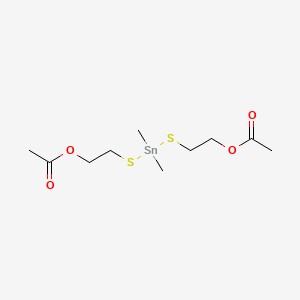
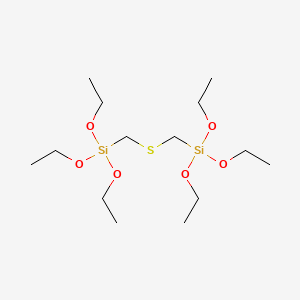
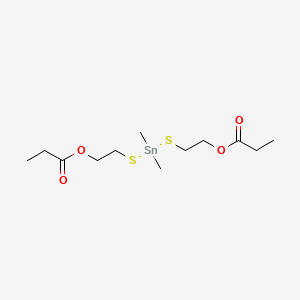
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
